5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole
Description
5-(5-Methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is a heterocyclic compound featuring a benzo[c]isoxazole core substituted at the 3-position with a phenyl group and at the 5-position with a 5-methyl-1,2,3-triazole moiety. This structure combines two pharmacologically significant heterocycles: isoxazole (known for antimicrobial, anti-inflammatory, and anticancer properties) and 1,2,3-triazole (valued for metabolic stability and hydrogen-bonding capacity). The compound’s synthesis typically involves cyclization and coupling reactions, as evidenced by structurally related derivatives synthesized via similar pathways (e.g., Scheme 1 in ) .
Properties
IUPAC Name |
5-(5-methyltriazol-1-yl)-3-phenyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-10-17-19-20(11)13-7-8-15-14(9-13)16(21-18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLOUIXOHGJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole typically involves a multi-step process. One common method is the click reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The starting materials often include an azide and an alkyne, which undergo cycloaddition to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the click reaction for large-scale synthesis. This includes using water-soluble ligands to accelerate reaction rates and suppress cytotoxicity, making the process more environmentally friendly and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
- Anticancer Potential: Analogues with 5-methyl-triazole moieties, such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, show inhibitory effects on lung (NCI-H522) and melanoma (LOX IMVI) cell lines (GP = 44.78–62.47%) .
- Antiparasitic Activity: Compound 31 (isoxazole-triazole hybrid) exhibits activity against Trypanosoma cruzi (GI50 = 12.2 μM), comparable to benznidazole .
- Stability Considerations : Triazole derivatives with tert-butyl or fluorophenyl groups (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, whereas the target compound’s benzo[c]isoxazole core may confer greater metabolic stability .
Physicochemical and Crystallographic Properties
- Planarity and Conformation : Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole () exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting similar steric effects in the target compound .
- Crystallography : Structural characterization of analogs often employs SHELXL and WinGX for refinement, indicating rigorous validation of molecular geometry .
Biological Activity
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazole and isoxazole rings through cyclization reactions involving appropriate precursors. The use of catalysts and specific reaction conditions is crucial for optimizing yield and purity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O |
| Molecular Weight | 282.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Studies suggest that it may inhibit specific enzymes or receptors associated with disease pathways, particularly in cancer biology.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes involved in tumor growth and proliferation. For instance, studies have shown that derivatives of triazole can significantly inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses and cancer progression .
Antitumor Activity
Several studies have reported the antitumor properties of triazole derivatives. For example, a study demonstrated that triazole compounds exhibited micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structural features allow it to interact with inflammatory mediators such as TNF-alpha and interleukins. Research has indicated that derivatives can reduce edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at low concentrations (IC50 values in the micromolar range), particularly against breast and lung cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 15 |
| MCF7 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
